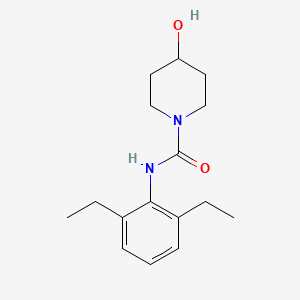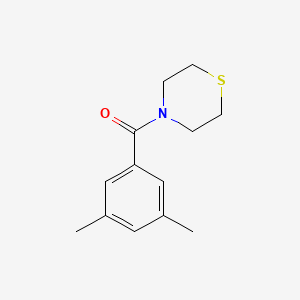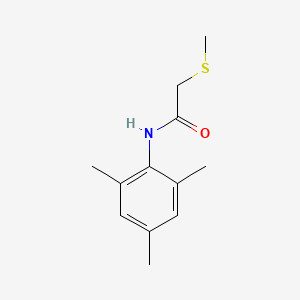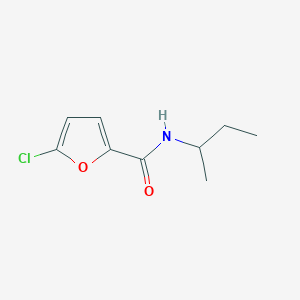![molecular formula C18H17N3O B7513456 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)
2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been found to exhibit promising properties as a potent inhibitor of various enzymes, making it a potential candidate for the treatment of several diseases.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one involves the inhibition of specific enzymes by binding to their active sites. The compound has been found to exhibit high selectivity towards its target enzymes, making it a potential candidate for the development of specific inhibitors for these enzymes. The inhibition of these enzymes leads to the modulation of various cellular processes, ultimately resulting in the therapeutic effects of the compound.
Biochemical and Physiological Effects:
2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Additionally, 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one in lab experiments include its high potency and selectivity towards specific enzymes, making it a potential candidate for the development of specific inhibitors for these enzymes. The compound is also relatively easy to synthesize and purify, making it accessible for research purposes. However, the limitations of using 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one in lab experiments include its limited solubility in aqueous solutions, making it challenging to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one. One potential direction is the development of specific inhibitors for the target enzymes of the compound, leading to the development of novel therapeutics for various diseases. Another potential direction is the optimization of the synthesis method and purification techniques for the compound, leading to improved accessibility and scalability for research purposes. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one, leading to the identification of new potential therapeutic applications for the compound.
Synthesemethoden
The synthesis of 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-amino-3-indolemethanol with 6-methylpyrido[1,2-a]pyrimidin-4-one in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure, and the resulting product is purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against several enzymes, including cyclin-dependent kinases, glycogen synthase kinase-3β, and p38 mitogen-activated protein kinase. These enzymes are involved in various cellular processes, including cell cycle regulation, glycogen metabolism, and inflammation. Therefore, 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one has the potential to be developed as a therapeutic agent for the treatment of several diseases, including cancer, diabetes, and inflammatory disorders.
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-5-4-8-17-19-15(11-18(22)21(13)17)12-20-10-9-14-6-2-3-7-16(14)20/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCBLASHFMPQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)

![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)
![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)







![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
